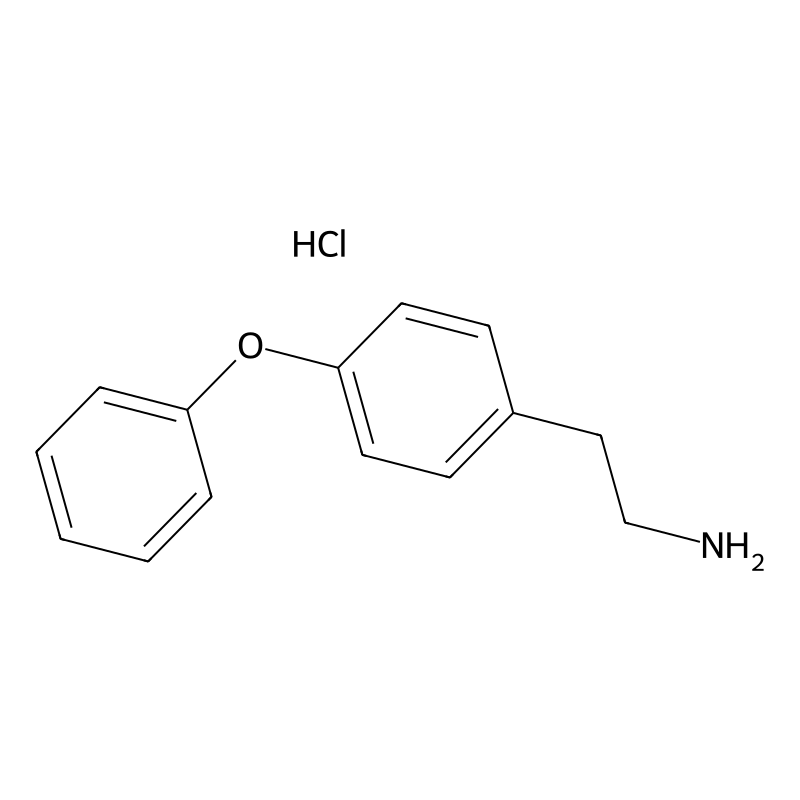

2-(4-phenoxyphenyl)ethanamine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-phenoxyphenyl)ethanamine hydrochloride is an organic compound with the molecular formula . It is characterized by its unique structure, which includes a phenoxy group attached to a phenyl ring, making it a significant compound in various chemical and biological applications. This compound is often utilized in research and development due to its interesting chemical properties and potential therapeutic effects .

As information on 2-(4-phenoxyphenyl)ethanamine hydrochloride is limited, it is advisable to handle it with caution assuming potential hazards common to aromatic amines. These may include:

Inhibitor Potential

One resource indicates it may act as an inhibitor for the cytochrome P450 2D6 enzyme (CYP2D6) but not CYP3A4 []. CYP enzymes are a group of proteins in the liver that metabolize various drugs and other substances. Inhibiting specific CYP enzymes can impact how the body processes certain medications []. More research is needed to confirm this function and understand its implications.

Availability for Research

Chemical suppliers offer 2-(4-phenoxyphenyl)ethanamine Hydrochloride, suggesting its potential use in various scientific studies [, ].

- Oxidation: This process can convert the compound into various oxides.

- Reduction: The compound can be reduced to yield different amine derivatives.

- Substitution: Nucleophilic substitution reactions can occur, allowing the phenoxy group to be replaced by other functional groups .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for oxidation reactions.

- Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are effective for reduction processes.

- Substitution Conditions: These reactions typically involve strong bases such as sodium hydroxide (NaOH) to facilitate nucleophilic attacks .

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions applied. For instance, oxidation may yield phenoxybenzoic acid derivatives, while reduction can lead to various amine derivatives.

Research indicates that 2-(4-phenoxyphenyl)ethanamine hydrochloride has notable biological activities. It is being studied for its potential effects on cellular processes and signaling pathways, which may influence various physiological functions. The exact mechanisms of action involve interactions with specific receptors or enzymes, modulating their activities .

The synthesis of 2-(4-phenoxyphenyl)ethanamine hydrochloride typically follows a multi-step process:

- Formation of Intermediate: The reaction begins with 4-phenoxybenzaldehyde reacting with nitromethane to produce a nitrostyrene intermediate.

- Reduction: This intermediate is then reduced using lithium aluminum hydride to yield the corresponding amine.

- Hydrochloride Formation: The final step involves forming the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .

Industrial production methods mirror this synthetic route but are scaled up for greater efficiency and purity.

2-(4-phenoxyphenyl)ethanamine hydrochloride has diverse applications across several fields:

- Chemistry: It serves as a building block in organic synthesis and as a reference standard in analytical chemistry.

- Biology: The compound is investigated for its biological activities, particularly in relation to cellular signaling and processes.

- Medicine: Ongoing research explores its potential as a therapeutic agent or precursor in drug development.

- Industry: It is utilized in creating new materials and as an intermediate in synthesizing other chemical compounds .

Studies on 2-(4-phenoxyphenyl)ethanamine hydrochloride have focused on its interactions with various molecular targets. These include binding affinities to receptors involved in neurotransmission and cellular signaling pathways. The compound's ability to modulate these pathways suggests potential therapeutic uses, although further research is necessary to fully elucidate its mechanisms of action .

Several compounds share structural similarities with 2-(4-phenoxyphenyl)ethanamine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-(4-Methoxyphenyl)propan-1-amine | 36397-23-6 | 0.85 |

| 3-(2-Aminoethyl)phenol hydrochloride | 3458-98-8 | 0.85 |

| 1-(2-Phenoxyphenyl)methanamine hydrochloride | 31963-35-6 | 0.84 |

| 2-(4-Phenoxyphenoxy)ethylamine | 11031651 | Not Listed |

Uniqueness of 2-(4-phenoxyphenyl)ethanamine Hydrochloride

The uniqueness of 2-(4-phenoxyphenyl)ethanamine hydrochloride lies in its specific structural configuration, which allows for distinct interactions within biological systems compared to similar compounds. Its unique phenoxy group contributes to its potential applications in medicinal chemistry, particularly as a precursor for developing novel therapeutic agents .